N~2~-(4-fluorobenzyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
N~2~-(4-fluorobenzyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of a fluorobenzyl group, a methylsulfonyl group, and a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-fluorobenzyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:
Formation of the Fluorobenzyl Intermediate: Starting with 4-fluorobenzyl chloride, it can be reacted with a suitable nucleophile to form the fluorobenzyl intermediate.
Formation of the Methylsulfonyl Intermediate: The methylsulfonyl group can be introduced through sulfonation reactions using reagents like methylsulfonyl chloride.
Coupling Reaction: The fluorobenzyl and methylsulfonyl intermediates are then coupled with a glycinamide backbone under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-fluorobenzyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydroxide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N~2~-(4-fluorobenzyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of N2-(4-fluorobenzyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-chlorobenzyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide
- N~2~-(4-bromobenzyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide
Uniqueness
N~2~-(4-fluorobenzyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its chloro- and bromo- counterparts. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl-methylsulfonylamino]-N-(2-methyl-6-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3S/c1-14(2)18-7-5-6-15(3)20(18)22-19(24)13-23(27(4,25)26)12-16-8-10-17(21)11-9-16/h5-11,14H,12-13H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNZAIZXTGPCIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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